(2R)-2-amino-6-[[amino(hydrazinyl)methylidene]amino]hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-6-[[amino(hydrazinyl)methylidene]amino]hexanoic acid, also known as L-homoserine hydrazide (L-HSH), is a non-proteinogenic amino acid with a hydrazine functional group. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
L-HSH is a hydrazine compound that can undergo hydrazine oxidation to form hydrazine, which can then react with other compounds to form various products. The mechanism of action of L-HSH is mainly related to its hydrazine functional group, which can react with various compounds to form new substances.
Biochemische Und Physiologische Effekte
L-HSH has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to have antitumor activity and to induce apoptosis in cancer cells. In addition, L-HSH has been reported to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using L-HSH in lab experiments include its unique chemical properties, its potential applications in various fields, and its availability. However, there are also some limitations to using L-HSH in lab experiments, including its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are many potential future directions for the use of L-HSH in scientific research. Some of these include the development of new methods for synthesizing L-HSH, the exploration of its potential applications in drug discovery and development, and the investigation of its potential as a biomarker for various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of L-HSH and to determine its potential as a therapeutic agent.
Synthesemethoden
L-HSH can be synthesized through various methods, including the reaction between hydrazine hydrate and L-serine, the reaction between hydrazine hydrate and (2R)-2-amino-6-[[amino(hydrazinyl)methylidene]amino]hexanoic acid lactone, and the reaction between hydrazine hydrate and (2R)-2-amino-6-[[amino(hydrazinyl)methylidene]amino]hexanoic acid. Among these methods, the reaction between hydrazine hydrate and (2R)-2-amino-6-[[amino(hydrazinyl)methylidene]amino]hexanoic acid is the most commonly used one.
Wissenschaftliche Forschungsanwendungen
L-HSH has been widely used in scientific research due to its potential applications in various fields. It has been used as a substrate for the determination of hydrazine oxidase activity, as a reagent for the determination of amino acids, and as a precursor for the synthesis of various compounds.
Eigenschaften
CAS-Nummer |
139299-34-6 |
---|---|
Produktname |
(2R)-2-amino-6-[[amino(hydrazinyl)methylidene]amino]hexanoic acid |
Molekularformel |
C7H17N5O2 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
(2R)-2-amino-6-[[amino(hydrazinyl)methylidene]amino]hexanoic acid |
InChI |
InChI=1S/C7H17N5O2/c8-5(6(13)14)3-1-2-4-11-7(9)12-10/h5H,1-4,8,10H2,(H,13,14)(H3,9,11,12)/t5-/m1/s1 |
InChI-Schlüssel |
AEGZIHWQMVJNQE-RXMQYKEDSA-N |
Isomerische SMILES |
C(CCN=C(N)NN)C[C@H](C(=O)O)N |
SMILES |
C(CCN=C(N)NN)CC(C(=O)O)N |
Kanonische SMILES |
C(CCN=C(N)NN)CC(C(=O)O)N |
Synonyme |
N(G)-amino-L-homoarginine NH2-Homoarg omega-N-aminohomoarginine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.